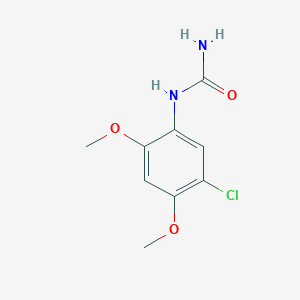
(5-Chloro-2,4-dimethoxyphenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-Chloro-2,4-dimethoxyphenyl)urea is an organic compound belonging to the class of N-phenylureas. These compounds are characterized by a phenyl group linked to one nitrogen atom of a urea group. The compound’s molecular formula is C9H11ClN2O3, and it is known for its various applications in scientific research and industry .
Mechanism of Action
Target of Action
The primary target of (5-Chloro-2,4-dimethoxyphenyl)urea is the α7 nicotinic receptors . These receptors are implicated in several neuropsychiatric disorders, including nicotine addiction, Alzheimer’s, schizophrenia, and depression . Therefore, they represent a critical molecular target for drug development and targeted therapeutic intervention .
Mode of Action
This compound acts as a positive allosteric modulator . It induces conformational changes in the extracellular ligand binding domain of α7 nicotinic receptors . In particular, this compound induced changes in MTSEA accessibility at N170C (in the transition zone) that were substantially different from those evoked by acetylcholine (ACh) .
Biochemical Pathways
It is known that the compound enhances agonist-evoked gating of nicotinic receptors by eliciting conformational effects that are similar but nonidentical to the gating conformations promoted by ach .
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its modulation of α7 nicotinic receptors . By inducing conformational changes in these receptors, the compound can potentially influence various neuropsychiatric processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Chloro-2,4-dimethoxyphenyl)urea typically involves the reaction of 5-chloro-2,4-dimethoxyaniline with an isocyanate derivative. One common method is the reaction of 5-chloro-2,4-dimethoxyaniline with phenyl isocyanate under controlled conditions to form the desired urea derivative .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar reaction pathways as in laboratory settings. The process is optimized for higher yields and purity, often involving the use of catalysts and specific reaction conditions to ensure efficient production .
Chemical Reactions Analysis
Types of Reactions
(5-Chloro-2,4-dimethoxyphenyl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can undergo substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various halogenating agents and nucleophiles are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized phenylurea derivatives, while reduction can produce reduced phenylurea compounds .
Scientific Research Applications
(5-Chloro-2,4-dimethoxyphenyl)urea has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of various industrial chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
1-(5-Chloro-2,4-dimethoxyphenyl)-3-(5-cyanopyrazin-2-yl)urea: Another N-phenylurea derivative with similar structural features.
1-(5-Chloro-2,4-dimethoxyphenyl)-3-(2,3-dichlorophenyl)urea: A compound with additional chlorine substitutions, leading to different chemical properties.
Uniqueness
(5-Chloro-2,4-dimethoxyphenyl)urea is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various applications in research and industry .
Properties
IUPAC Name |
(5-chloro-2,4-dimethoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2O3/c1-14-7-4-8(15-2)6(3-5(7)10)12-9(11)13/h3-4H,1-2H3,(H3,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMJNXTCONYZHNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1NC(=O)N)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-((2-(indolin-1-yl)-2-oxoethyl)thio)-3-(3-methoxyphenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2780295.png)
![1-allyl-4-(1-(naphthalen-2-ylmethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2780298.png)
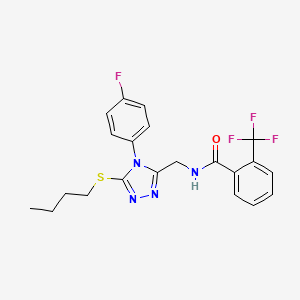


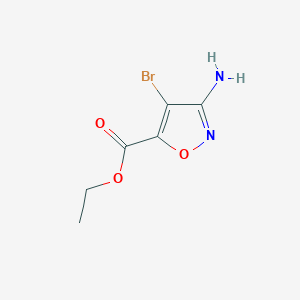
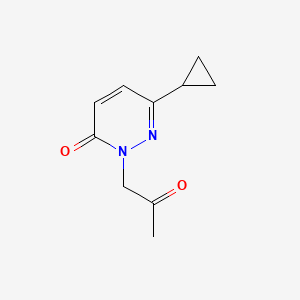

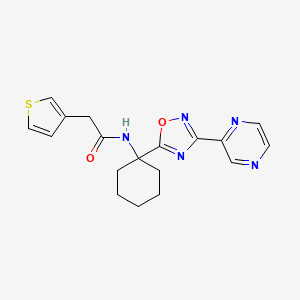
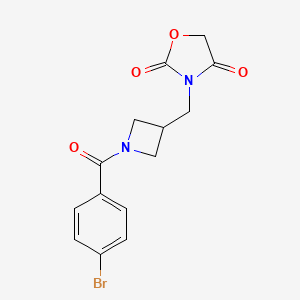
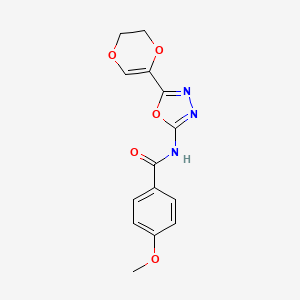
![Spiro[cyclobutane-1,2'-thiochroman]-4'-one 1',1'-dioxide](/img/structure/B2780315.png)
![2-Methyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridin-6(7H)-one](/img/structure/B2780316.png)
![5-Bromo-2-[(2-fluorophenyl)sulfanyl]pyridine](/img/structure/B2780317.png)
